Methyl dodeca-2,6-dienoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

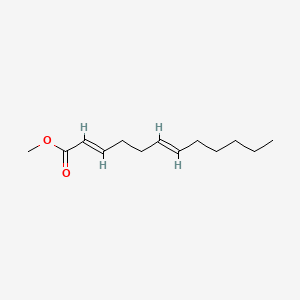

Methyl dodeca-2,6-dienoate, also known as Methyl (2E,6Z)-dodeca-2,6-dienoate, is a fatty acid ester . It is a chemical compound with the molecular formula C13H22O2 .

Molecular Structure Analysis

The molecular structure of Methyl dodeca-2,6-dienoate contains a total of 36 bonds. There are 14 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, and 1 ester (aliphatic) . The InChI representation of its structure isInChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h7-8,11-12H,3-6,9-10H2,1-2H3/b8-7-,12-11+ .

Aplicaciones Científicas De Investigación

Metabolic Studies

Methyl dodeca-2,6-dienoate and related compounds have been studied for their metabolic roles. Sprecher (2006) conducted a study on the total synthesis and metabolism of methyl esters, including methyl dodeca-2,6-dienoate, in rats. The research indicated that these compounds do not serve as biosynthetic precursors for linoleate and are not directly incorporated into liver lipids (Sprecher, 2006).

Chemical Synthesis

Methyl dodeca-2,6-dienoate has been utilized in various chemical synthesis processes. Fink, Gaier, and Gerlacho (1982) demonstrated its application in the synthesis of (+)-(R)-Lasiodiplodin, a compound with specific properties identical to natural products (Fink, Gaier, & Gerlacho, 1982).

Medicinal Plant Research

This compound is also found in medicinal plants. Attioua, Weniger, and Chabert (2007) isolated constituents from Croton lobatus, which included methyl dodeca-2,6-dienoate. The study focused on the plant's traditional use in western Africa for treating malaria, among other conditions (Attioua, Weniger, & Chabert, 2007).

Drug Delivery Research

Research by Thomas and Hawthorne (2001) explored the synthesis of dodeca(carboranyl)-substituted closomers, including forms related to methyl dodeca-2,6-dienoate, for potential use as drug-delivery platforms in boron neutron capture therapy (BNCT) (Thomas & Hawthorne, 2001).

Natural Product Isolation

Studies have also focused on isolating natural products containing methyl dodeca-2,6-dienoate. Lopes-Lutz, Mudge, Ippolito, Brown, and Schieber (2011) used high-speed countercurrent chromatography to isolate alkylamides from Echinacea angustifolia, which included compounds related to methyl dodeca-2,6-dienoate (Lopes-Lutz, Mudge, Ippolito, Brown, & Schieber, 2011).

Mecanismo De Acción

Target of Action

Methyl dodeca-2,6-dienoate is a complex organic compound with a molecular formula of C13H22O2

Mode of Action

As a fatty acid ester , it may interact with various enzymes and proteins within the cell, leading to changes in cellular metabolism and signaling.

Biochemical Pathways

As a fatty acid ester , it may be involved in lipid metabolism and other related biochemical pathways.

Result of Action

As a fatty acid ester , it may influence cellular metabolism and signaling, potentially leading to changes in cell function and behavior.

Propiedades

IUPAC Name |

methyl (2E,6E)-dodeca-2,6-dienoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h7-8,11-12H,3-6,9-10H2,1-2H3/b8-7+,12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSZVOVZPVKXIJ-NJHWEWLZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCC=CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/CC/C=C/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2464987.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2465002.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2465006.png)

![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-(3-methylphenyl)carbamate](/img/structure/B2465008.png)